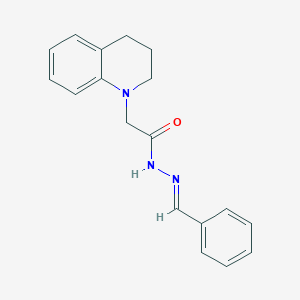

(E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(E)-benzylideneamino]-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c22-18(20-19-13-15-7-2-1-3-8-15)14-21-12-6-10-16-9-4-5-11-17(16)21/h1-5,7-9,11,13H,6,10,12,14H2,(H,20,22)/b19-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCMOIXVRLCDSZ-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound features a unique structural framework that combines the hydrazone functional group with a dihydroquinoline moiety, known for its diverse pharmacological properties.

The molecular formula of (E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide is with a molecular weight of approximately 319.41 g/mol. The compound exhibits a high degree of purity, typically around 95% in research applications.

Anticancer Activity

Research indicates that hydrazone derivatives, including (E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide, exhibit significant anticancer properties. A study demonstrated that related compounds can induce apoptosis in various cancer cell lines by modulating pathways involving reactive oxygen species (ROS) and apoptotic proteins such as caspase-8 and Bcl-2 .

Case Study:

In vitro tests showed that similar dihydroquinoline-based compounds had IC50 values ranging from 3 to 5 µM against liver cancer cell lines (HEPG2 and HCT-116), indicating potent anticancer activity. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. In a comparative study on quinoline derivatives, (E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide was found to possess notable activity against Mycobacterium tuberculosis strains. The quantitative structure-activity relationship (QSAR) studies indicated that modifications in the molecular structure could enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| (E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide | 10 | Mycobacterium tuberculosis |

| Benzaldehyde nitrogen mustard derivatives | 5 | HEPG2 cancer cells |

| Cu(II) complex of related hydrazones | 3 | HCT-116 cancer cells |

Anthelmintic Activity

Recent studies have explored the anthelmintic potential of quinoline derivatives. In vivo experiments using Heligmosomoides polygyrus demonstrated that compounds with similar structures could effectively reduce nematode populations, suggesting a broader application for (E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide in parasitic disease management .

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various cellular targets. Molecular docking studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation. For instance, docking against enoyl-acyl carrier protein reductase (InhA) revealed favorable binding energies, indicating potential as an antimycobacterial agent .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of (E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide. For instance, research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

Antimicrobial Properties

(E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide has also been evaluated for its antimicrobial activity against a range of bacteria and fungi. It shows promising results as an effective agent against resistant strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anthelmintic Activity

Recent studies have highlighted the potential of this compound as an anthelmintic agent. In vivo studies conducted on nematodes have shown significant efficacy in reducing parasite load.

Case Study: Anthelmintic Efficacy

A study involving Heligmosomoides polygyrus demonstrated that treatment with (E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide resulted in a significant decrease in worm burden compared to control groups, indicating its potential for treating parasitic infections in humans and animals .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogues

Core Heterocyclic Variations

Quinoxaline Derivatives

- N'-Benzylidene-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide (4a): Replaces the 3,4-dihydroquinoline with a 3-methyl-2-oxoquinoxaline core. This modification reduces synthetic yield (54%) compared to fluorine-substituted analogues (e.g., 89% in compound 6g, ) and alters electronic properties due to the oxo group .

Coumarin-Based Analogues

- N′-Benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide (4): Incorporates a coumarin ring instead of dihydroquinoline. The coumarin moiety introduces strong fluorescence and antioxidant activity due to its conjugated lactone system .

Pyrazolo[3,4-d]Pyrimidin Derivatives

- Carbohydrazide-based N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide : Demonstrates potent EGFR inhibition (IC₅₀ = 0.186 µM for compound 237 ), outperforming erlotinib (IC₅₀ = 0.03 µM) in some cases. The pyrazolopyrimidine core enhances ATP-binding site interactions in kinase targets .

Substituent Effects on the Benzylidene Group

- Fluorine Substitution: (E)-N’-(4-fluorobenzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide (6g) shows a high yield (89%) and elevated melting point (284–286°C), attributed to fluorine’s electron-withdrawing effects and enhanced crystallinity .

- Hydroxyl Positional Isomerism : Compounds 23 and 24 () differ in hydroxyl group placement (2,3- vs. 3,4-dihydroxybenzylidene). This subtle change affects solubility and hydrogen-bonding capacity, with 24 exhibiting a lower melting point (283–285°C vs. 302–303°C for 23 ) .

Yield and Efficiency

| Compound | Yield (%) | Key Substituent | Reference |

|---|---|---|---|

| Quinoxaline derivative (4a) | 54 | 3-Methylquinoxaline | |

| Fluorinated analogue (6g) | 89 | 4-Fluorobenzylidene | |

| Coumarin derivative (4) | 75 | Coumarin-4-yloxy |

Note: Fluorine and electron-deficient aldehydes generally improve reaction efficiency due to enhanced electrophilicity .

Pharmacological Activities

Anticancer and Enzyme Inhibition

Antimicrobial Activity

Physicochemical and Spectral Properties

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Enhance bioactivity (e.g., 4-fluoro in 6g ) by increasing electrophilicity and target binding .

- Heterocyclic Core: Pyrazolo[3,4-d]pyrimidin > quinoline > coumarin in EGFR inhibition due to better ATP-pocket complementarity .

- Hydroxyl Placement : 3,4-Dihydroxybenzylidene (compound 24 ) improves solubility but reduces thermal stability compared to 2,3-isomer (23 ) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide?

- Methodology : The compound is synthesized via a condensation reaction between 2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide and benzaldehyde derivatives under acidic conditions. Key steps include:

- Refluxing in ethanol with a catalytic amount of glacial acetic acid (85–90% yields) .

- Monitoring reaction progress via TLC and isolating the product through recrystallization or column chromatography .

- Critical Parameters : Temperature control (60–80°C), reaction time (12–15 hours), and stoichiometric ratios (1:1 hydrazide to aldehyde) are essential for purity .

Q. How is the compound characterized structurally?

- Techniques :

- NMR Spectroscopy : Confirm hydrazone bond formation (C=N peak at ~160 ppm in NMR) and aromatic proton integration .

- IR Spectroscopy : Identify N–H stretching (3200–3300 cm) and C=O vibrations (1650–1700 cm) .

- Elemental Analysis : Verify molecular formula (e.g., CHNO) .

Q. What preliminary biological assays are recommended for this compound?

- Initial Screening :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated .

- Key Controls : Include standard drugs (e.g., doxorubicin) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Electron-withdrawing groups (e.g., Cl, NO) enhance antimicrobial potency by increasing electrophilicity .

- Methoxy groups improve solubility but may reduce receptor binding affinity due to steric hindrance .

- Table : Comparative IC Values for Analogues

| Substituent | IC (µM) | Target |

|---|---|---|

| 4-Cl | 34.55 ± 2.38 | EGFR |

| 3-OCH | 45.41 ± 5.38 | EGFR |

| 2-NO | 55.35 ± 7.71 | MCF-7 |

| Data sourced from in vitro assays on cancer cell lines . |

Q. What computational methods validate the compound’s mechanism of action?

- Molecular Docking : Use PDB ID 1M17 (EGFR kinase domain) to predict binding interactions. The hydrazide moiety forms hydrogen bonds with Lys721 and Asp831 .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

- Single-Crystal X-ray Diffraction :

- Refine structures using SHELXL (R-factor < 0.05) to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking) .

- Compare Hirshfeld surfaces to identify hydrogen bonding (N–H⋯O) and halogen interactions (Cl⋯Cl) that correlate with activity .

Q. What strategies mitigate low yields in large-scale synthesis?

- Optimization Approaches :

- Microwave-Assisted Synthesis : Reduces reaction time (2–3 hours) and improves yields (95%) .

- Greener Solvents : Replace ethanol with PEG-400 to enhance solubility and reduce waste .

Methodological Considerations

Q. How to address solubility challenges in pharmacological assays?

- Solutions :

- Use DMSO as a co-solvent (≤0.1% v/v) to maintain compound stability .

- Derivatize with PEGylated groups to enhance aqueous solubility without altering bioactivity .

Q. What statistical methods are critical for analyzing dose-response data?

- Tools :

- Nonlinear regression (GraphPad Prism) for IC calculation .

- ANOVA with Tukey’s post-hoc test to compare treatment groups (p < 0.05) .

Ethical and Compliance Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.